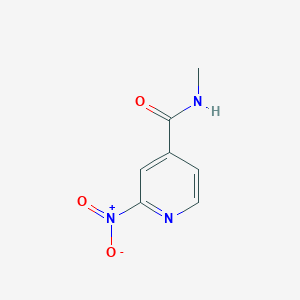

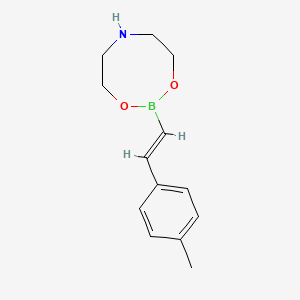

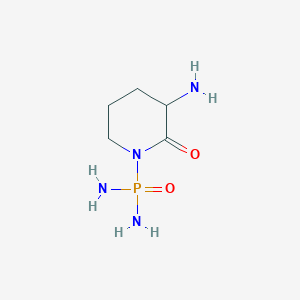

![molecular formula C54H32N4 B3329567 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile)) CAS No. 608129-43-7](/img/structure/B3329567.png)

4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile))

Overview

Description

This compound is a type of AIE (Aggregation-Induced Emission) luminogen . It was designed using molecular engineering to lower the energy gap, achieving higher QYs (Quantum Yields) of 26.26% compared to previous AIEgens which had QYs of 13.02% .

Synthesis Analysis

The assembly of π-electron-rich fluorescent monomers (4,4′,4′′,4′′′- (ethene-1,1,2,2-tetrayl)tetraaniline) (ETTA) and 9,10-anthracenedicarboxaldehyde was selected to build a new dual luminescent covalent organic framework (DL-COF) of high thermal and chemical stability by a simple Schiff-base reaction .Molecular Structure Analysis

The molecular formula of this compound is C54H36O4 .Chemical Reactions Analysis

The aldehyde functional groups react with amines through imine condensation forming imine linkages within the COF networks . One example of a COF synthesized using this ligand is ETTA-PyTTA, obtained by combining 4,4’,4’‘,4’‘’- (ethene-1,1,2,2-tetrayl)tetrabenzaldehyde with 1,3,6,8-tetrakis (4-aminophenyl)pyrene .Physical And Chemical Properties Analysis

The compound has a high surface area (1519 m²/g) and has a significant iodine adsorption capability of 4.6 g/g . The compound is stable at room temperature .Scientific Research Applications

Covalent Organic Frameworks (COFs)

This compound is used as a linker for covalent organic frameworks (COFs) . COFs are a class of porous polymers that are ideal for various applications due to their high surface area, low density, and the ability to fine-tune their structures .

Anode Active Materials

The compound has been used in the application of anode active materials . A conjugated porous polymer obtained by acid-catalysed Knoevenagel condensation of this compound demonstrated a high capacity of 550 mA h g −1 at 100 mA g −1 as the anode together with carbon nanotubes .

Light-Emitting Diodes (LEDs)

The compound has potential applications in light-emitting diodes . A covalent organic framework (COF) made from this compound emits bright yellow light with a solid-state photoluminescence quantum yield (PLQY) of 39.2% .

Oil Adsorption

The compound has been used in the creation of superhydrophobic ether-based porous organic polymers (E-POP-1), which can rapidly and selectively adsorb various kinds of oils up to 82 times of its own weight . This makes it a great candidate for large-scale industrial separation of oils and water .

Acid-Base Sensing

A study has shown that a derivative of this compound acts as a selective and sensitive probe for reversible acid–base sensing in solution as well as in the solid state . This makes it a practical sensor with several potential applications in chemistry .

Intracellular pH Detection

The same derivative mentioned above has also been used for intracellular fluorescent cell imaging of acid–base sensitive cells . This opens up potential applications in biological and medical research .

Future Directions

The compound is a valuable starting material for generating aggregation-induced emission (AIE) chromophores . A benzimidazole derivative, 1,1,2,2-tetrakis (4- (1H-benzo [d]imidazole-2-yl)phenyl)ethene (TBI-TPE), is synthesized using this molecule . This suggests potential future directions in the field of luminescent materials.

Mechanism of Action

Target of Action

It’s known that this compound is used as a building block in the synthesis of covalent organic frameworks (cofs) and other organic materials .

Mode of Action

This compound interacts with its targets through chemical reactions to form new compounds. For instance, it can undergo acid-catalysed Knoevenagel condensation with s-indacene-1,3,5,7-(2H,6H)-tetraone to form a conjugated porous polymer .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of cofs and other organic materials, which can have various applications in electronics and material science research .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and is insoluble in water but soluble in many organic solvents .

Result of Action

The result of the action of this compound is the formation of new compounds with desired properties. For instance, it can be used to synthesize a conjugated porous polymer with a high capacity of 550 mA h g −1 at 100 mA g −1 as the anode together with carbon nanotubes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable at room temperature and should be stored in a dark place under an inert atmosphere . The compound’s reactivity can also be influenced by the pH and the presence of other reactants .

properties

IUPAC Name |

4-[4-[1,2,2-tris[4-(4-cyanophenyl)phenyl]ethenyl]phenyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H32N4/c55-33-37-1-9-41(10-2-37)45-17-25-49(26-18-45)53(50-27-19-46(20-28-50)42-11-3-38(34-56)4-12-42)54(51-29-21-47(22-30-51)43-13-5-39(35-57)6-14-43)52-31-23-48(24-32-52)44-15-7-40(36-58)8-16-44/h1-32H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHKOMFGOOBKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C6=CC=C(C=C6)C#N)C7=CC=C(C=C7)C8=CC=C(C=C8)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H32N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

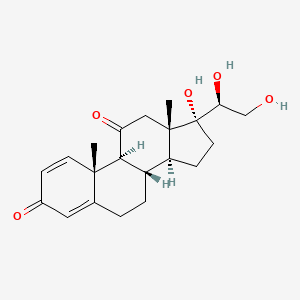

![[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;bromide](/img/structure/B3329488.png)

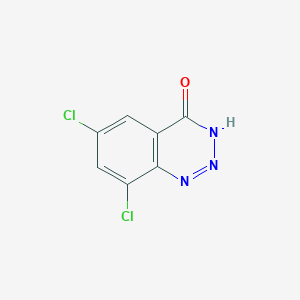

![2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329517.png)

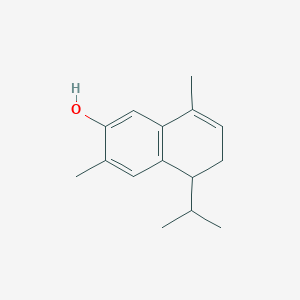

![2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329525.png)

![(7S,9S)-9-Acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B3329535.png)

![1,3-Bis(4-aminophenoxy)-2,2-bis[(4-aminophenoxy)methyl]propane](/img/structure/B3329544.png)